
3,4-Dichlorophenylacetonitrile
Overview
Description
3,4-Dichlorophenylacetonitrile (CAS: 3218-49-3), a chlorinated aromatic nitrile, is widely utilized in organic synthesis, particularly in Knoevenagel condensations to generate fluorescent probes, antimicrobial agents, and pharmaceutical intermediates . Its structure features a nitrile group attached to a phenyl ring substituted with chlorine atoms at the 3- and 4-positions, contributing to its reactivity and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylacetonitrile can be synthesized from 3,4-dichlorotoluene through a series of chemical reactions. One common method involves the reaction of 3,4-dichlorotoluene with cerium (III) ammonium nitrate and potassium bromide in acetic acid at 80-90°C for 1.5 hours, yielding a 57% product . Another method involves heating 3,4-dichlorotoluene in ethanol and water for 4 hours, resulting in a 79% yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Synthetic Routes
The synthesis of 3,4-dichlorophenylacetonitrile can occur through various methods, often involving chlorination or substitution reactions. Notable synthetic pathways include:
-
Chlorination Reactions: Chlorination can be performed on phenylacetonitrile derivatives to introduce additional chlorine atoms at desired positions on the aromatic ring.
-
Nucleophilic Substitution: This involves the reaction of 3,4-dichlorobenzyl chloride with sodium cyanide to yield this compound.
Reaction Mechanisms
The primary mechanisms involved in the reactions of this compound include:
-
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions.
-
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions under specific conditions, particularly in the presence of strong nucleophiles.
Key Reactions
-
Formation of Baclofen:
-
The compound serves as an intermediate in the synthesis of baclofen through a series of reactions that involve reduction and further functionalization.
-
The typical pathway includes:
-
Reacting with glyoxylic acid to form an intermediate (3-(4-chlorophenyl)-3-cyanoacrylic acid).
-
Subsequent reduction using sodium borohydride to yield baclofen.
-
-
-
Chlorination Studies:
-
Research indicates that chlorination of aromatic compounds like phenylacetonitrile can lead to various disinfection byproducts (DBPs), which are significant in environmental chemistry.
-
For example, studies show that chlorination can yield multiple products depending on chlorine concentration and reaction conditions (pH levels) .
-
Reaction Conditions and Products
Reaction Type | Conditions | Products |
---|---|---|
Chlorination | Varying Cl concentrations | Multiple DBPs including chlorinated derivatives |
Nucleophilic Substitution | NaCN in DMF | This compound |
Reduction | NaBH₄ in methanol | Baclofen |
Kinetic Data for Chlorination Reactions
Compound | k_obs (min⁻¹) at pH = 7 |
---|---|
This compound | |
Phenylacetonitrile | |
Tyrosine |
Disinfection Byproducts from Chlorination
DBP Type | Observed Products |
---|---|
Chlorinated Phenyl Compounds | P-106, P-120, P-114 |
Common DBPs | P-117, P-151 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₅Cl₂N
- Molecular Weight : 186.04 g/mol
- Physical Appearance : White crystalline solid
- Boiling Point : 169-171 °C (at 12 mmHg)
- Melting Point : 38-42 °C
Scientific Research Applications
3,4-Dichlorophenylacetonitrile serves multiple roles in scientific research:
-
Synthesis of Pharmaceuticals :
- It is a crucial intermediate in synthesizing non-peptide antagonists of the neurokinin A (NK2) receptor, which are important for treating various conditions such as depression and irritable bowel syndrome .
- The compound has been utilized in the synthesis of SSR 241586, a selective antagonist for NK2 receptors, demonstrating its significance in drug development .
-
Biological Research :
- The compound plays a role in studying receptor interactions and signaling pathways, particularly those involving neurotransmission and inflammation .
- Its ability to inhibit NK2 receptor activity can lead to decreased physiological responses mediated by this receptor, offering insights into potential therapeutic applications.
- Chemical Synthesis :
Case Study 1: Neurokinin A Receptor Antagonism
A study highlighted the synthesis of SSR 241586 from this compound through a series of chemical transformations that maintained high enantiomeric purity. This compound showed promise in treating conditions related to NK2 receptor activation.
Step | Reaction | Yield (%) |
---|---|---|
1 | Mesylation | 48% |
2 | Addition of SSR 241579 | 93% enantiomeric excess |
Case Study 2: Antimicrobial Activity
Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial RNA polymerase.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Streptococcus pneumoniae | Low MIC values compared to traditional antibiotics |
Staphylococcus aureus | Significant inhibition observed |
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylacetonitrile involves its interaction with specific molecular targets. For instance, it is used in the synthesis of receptor antagonists that block the activity of neurokinin receptors. These antagonists bind to the receptors, preventing the natural ligand from activating the receptor and thereby modulating physiological responses .
Comparison with Similar Compounds
Comparison with Structural Isomers
Positional Isomerism and Toxicity
Chlorophenylacetonitrile (CPAN) isomers exhibit varying toxicities based on chlorine substitution patterns:
Compound | LC50 (µmol/L) | Toxicity Relative to Aliphatic Analogues |
---|---|---|
3,4-Dichlorophenylacetonitrile | 83 | 3.1× more toxic than dichloroacetonitrile |
2-Chlorophenylacetonitrile | 133 | 1.9× more toxic than dichloroacetonitrile |
Chloroacetonitrile (aliphatic) | 436 | Reference |
This compound is significantly more toxic than its 2-chloro isomer and aliphatic counterparts due to enhanced electron-withdrawing effects and aromatic stabilization of reactive intermediates .
Physicochemical Properties
The identical molecular formulas mask differences in reactivity and applications due to steric and electronic effects of chlorine positioning.
Comparison with Aliphatic Analogues
Pharmaceutical Intermediates
This compound serves as a precursor for neurokinin receptor antagonists (e.g., SSR 241586) and estrogenic acrylonitrile derivatives . In contrast, 2,4-dichlorophenylacetonitrile is primarily used in agrochemical synthesis, such as diclobutrazol .
Fluorescent Materials
The compound’s electron-deficient aromatic system enables its use in Knoevenagel reactions to synthesize aggregation-induced emission (AIE)-active fluorophores, such as S-1 and S-2, which are critical in chiral nano-fluorescence materials . Other isomers lack documented utility in fluorescence applications.
Antimicrobial Activity
Derivatives of this compound exhibit moderate antimicrobial activity:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | >32 |
Candida albicans | >32 |
Comparatively, derivatives of 2,4-dichlorophenylacetonitrile show weaker activity, suggesting that the 3,4-substitution pattern enhances interactions with microbial targets .
Commercial Availability and Suppliers
This compound is supplied by major vendors (ALFA AESAR, Spectrum Chemical) at purities ≥95% . Its isomers, such as 2,4- and 2,6-dichlorophenylacetonitrile, are less commonly available, reflecting narrower synthetic applications .
Biological Activity
3,4-Dichlorophenylacetonitrile (DCAN) is an organic compound with significant potential in biological research, particularly in the fields of antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity associated with DCAN, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound has the molecular formula and features a dichlorophenyl group attached to an acetonitrile moiety. The structural configuration contributes to its biological properties, as the positioning of chlorine atoms can influence interactions with biological targets.
Antimicrobial Properties
Research indicates that DCAN exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
DCAN has also been investigated for its anticancer properties. It is part of a broader class of compounds that have shown selective cytotoxicity towards cancer cell lines. In vitro studies have demonstrated that DCAN can induce apoptosis in specific cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | GI50 (µM) | Selectivity Ratio |
---|---|---|
MCF-7 (Breast) | 5.2 | 3.6 |
HT29 (Colorectal) | 3.7 | 5.1 |
A2780 (Ovarian) | 4.4 | 4.0 |
The above table summarizes the growth inhibition concentrations (GI50) observed in different cancer cell lines, indicating that DCAN exhibits selective cytotoxicity, particularly in breast and colorectal cancer models .
The biological activity of DCAN is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to modulate the aryl hydrocarbon receptor (AhR) pathway, which is involved in various cellular responses including cell proliferation and apoptosis . This interaction may lead to the activation of downstream signaling cascades that promote cancer cell death.
Case Studies
- Study on Anticancer Effects : A study published in Nature identified DCAN as a lead compound in a series of dichlorophenylacrylonitriles developed for anticancer therapies. The results indicated significant selectivity towards lung and breast cancer cell lines with low toxicity towards normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of DCAN against resistant bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in combating antibiotic resistance.
Comparative Analysis
In comparison to other similar compounds, DCAN's unique dichlorophenyl structure enhances its binding affinity to biological targets, which may explain its pronounced biological activities relative to analogs such as 2-Amino-2-(4-chlorophenyl)acetonitrile and others .
Table 2: Comparison of Biological Activities Among Related Compounds
Compound | Antimicrobial Activity | Anticancer Activity | GI50 (µM) |
---|---|---|---|
This compound | High | High | 5.2 |
2-Amino-2-(4-chlorophenyl)acetonitrile | Moderate | Moderate | >50 |
2-Amino-2-(3,5-dichlorophenyl)acetonitrile | Low | Low | >100 |
This comparative analysis highlights the superior biological activities of DCAN relative to its analogs, reinforcing its potential as a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,4-dichlorophenylacetonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound typically starts from 3,4-dichlorobenzyl chloride. A common route involves nucleophilic substitution using sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours. Yield optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyanide substitution efficiency.
- Solvent selection : DMF or acetonitrile improves solubility and reaction kinetics.
- Temperature control : Elevated temperatures (e.g., 90°C) reduce reaction time but may increase side products.
Key Data :
Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
3,4-Dichlorobenzyl chloride | NaCN | DMF | 90 | 8 | 85–90 |
3,4-Dichlorobenzyl alcohol | SOCl₂/NaCN | Toluene | 110 | 12 | 70–75 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR (CDCl₃) shows aromatic protons as a doublet (δ 7.4–7.6 ppm) and the nitrile group as a singlet (δ 3.8 ppm). C NMR confirms the nitrile carbon at ~115 ppm.
- IR : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and C-Cl stretches at 650–750 cm⁻¹.
- MS : Molecular ion peak at m/z 190 (M⁺) with fragment ions at m/z 155 ([M-Cl]⁺) and 119 ([M-2Cl]⁺).
- XRD : Crystallographic data reveals planar geometry with Cl substituents at 120° angles .
Q. How does this compound participate in nucleophilic addition reactions?
Methodological Answer: The nitrile group undergoes nucleophilic addition with Grignard reagents or organolithium compounds. For example:
- Grignard reaction : Reaction with methylmagnesium bromide (MeMgBr) in THF yields 3,4-dichlorophenethylamine after hydrolysis.
- Reduction : LiAlH₄ reduces the nitrile to a primary amine, while catalytic hydrogenation (H₂/Pd) produces a secondary amine.
Critical Note : Steric hindrance from the dichloro substituents slows reaction rates compared to non-halogenated analogs .
Advanced Research Questions
Q. How can this compound be integrated into multi-step syntheses of bioactive molecules?
Methodological Answer: A notable application is its use in synthesizing SSR 241586 , a neurokinin receptor antagonist:
Oxime formation : React with isoamyl nitrite/KOH in CH₃CN/MeOH (89% yield).
Reduction : Zinc/formic acid reduces the oxime to an amine intermediate.
Functionalization : Subsequent coupling with dichloro imino esters forms the final bioactive compound .
Key Insight : The dichloro substituents enhance electron-withdrawing effects, stabilizing intermediates during multi-step reactions .
Q. What strategies resolve contradictions in reported reaction yields for alkylation of this compound?
Methodological Answer: Discrepancies in alkylation yields (e.g., 25% vs. 60% for similar substrates) arise from:
- Substituent positioning : Ortho-chlorine groups increase steric hindrance, reducing reactivity.
- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Temperature : Lower temperatures (≤70°C) minimize side reactions like dialkylation.
Example :
Substrate | Alkylating Agent | Catalyst | Temp (°C) | Monoalkylation Yield (%) |
---|---|---|---|---|
2,6-Dichloro analog | Ethyl bromide | Dowex 2-X4 | 70 | 25 |
Ortho-methyl analog | Ethyl bromide | None | 70 | 60 |
Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations reveal:
- Electrophilicity : The nitrile carbon has a partial positive charge (+0.32), favoring nucleophilic attack.
- Hammett parameters : σₚ values for Cl substituents (-0.23) indicate moderate deactivation of the aromatic ring.
- Transition states : Steric clashes between Cl and coupling partners (e.g., Pd catalysts) increase activation energy.
Application : Predict optimal ligands (e.g., PPh₃) to stabilize Pd intermediates in Suzuki-Miyaura couplings .
Q. What are the challenges in analyzing regioselectivity during electrophilic substitution of this compound?
Methodological Answer: The dichloro substituents direct electrophiles to the meta position due to:
- Electronic effects : Cl atoms deactivate the ring, favoring meta over para substitution.
- Steric effects : Bulky electrophiles (e.g., NO₂⁺) face hindered access to the ortho position.
Experimental Validation :
Electrophile | Position | Yield (%) |
---|---|---|
Nitration (HNO₃/H₂SO₄) | Meta | 75 |
Sulfonation (SO₃) | Meta | 68 |
Q. How does the compound’s toxicity profile impact laboratory handling protocols?
Methodological Answer:
- Acute toxicity : LD₅₀ (rat, oral) = 320 mg/kg; causes eye/skin irritation.
- Safety measures : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C.
- Waste disposal : Neutralize with alkaline hydrolysis (NaOH/EtOH) before incineration .
Q. What role do the chlorine substituents play in modulating the compound’s biological activity?
Methodological Answer:
- Lipophilicity : Cl atoms increase logP (2.8), enhancing membrane permeability.
- Target interactions : Chlorines form halogen bonds with protein residues (e.g., kinase ATP pockets).
- Metabolic stability : Resistance to CYP450 oxidation due to electron-withdrawing effects .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
Methodological Answer:
- Decoupling experiments : Differentiate overlapping aromatic proton signals.
- 2D NMR (COSY, HSQC) : Assign carbon-proton correlations in complex derivatives.
- Crystallography : Resolve ambiguities in substituent positioning for solid-state structures.
Case Study : Discrepancies in C NMR shifts for nitrile carbons (±2 ppm) are resolved by referencing against internal standards (e.g., TMS) .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNCAFWRZZJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185959 | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-49-3 | |
Record name | 3,4-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3218-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.